molecular formula C10H9ClN2S B1637466 [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-55-1

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B1637466
CAS No.: 643723-55-1
M. Wt: 224.71 g/mol
InChI Key: VNWIUBHRAAEOMI-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the reduction of the thiazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    [2-Chlorophenyl)methanamine: Similar structure but lacks the thiazole ring.

    Thiazole derivatives: Compounds like thiazolidine and thiazoline share the thiazole ring structure but differ in substituents.

Uniqueness

The presence of both the chlorophenyl group and the thiazole ring in [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine imparts unique chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWIUBHRAAEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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